Fmoc-Sar-OH contains two key functional groups:
Fmoc-Sar-OH is particularly valuable in peptide synthesis for several reasons:
Fmoc-Sarcosine-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-sarcosine, is a derivative of sarcosine, an amino acid characterized by its methylated structure. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the formation of peptide bonds. The molecular formula of Fmoc-Sarcosine-OH is C₁₈H₁₇N₁O₄, and it has a molecular weight of approximately 313.34 g/mol .
Fmoc-Sar-OH itself doesn't have a specific biological mechanism of action. However, the peptides synthesized using Fmoc-Sar-OH can have diverse biological activities depending on the specific amino acid sequence incorporated. These peptides can mimic natural hormones, enzymes, or other bioactive molecules, allowing researchers to study their function and develop potential therapeutic agents [].
While specific biological activities of Fmoc-Sarcosine-OH are less documented compared to other amino acids, its parent compound, sarcosine, has been studied for its potential roles in neuroprotection and as a biomarker for certain diseases. The incorporation of Fmoc-Sarcosine into peptides may enhance their stability and bioavailability, making them suitable for therapeutic applications. Furthermore, modifications in peptide structure can influence biological interactions and activities .
The synthesis of Fmoc-Sarcosine-OH typically involves the protection of the sarcosine amino group with the Fmoc group followed by deprotection steps during peptide synthesis.
Fmoc-Sarcosine-OH is primarily used in:
Interaction studies involving Fmoc-Sarcosine-OH typically focus on its role in peptide interactions with biological targets such as receptors and enzymes. The introduction of this compound into peptide sequences may alter binding affinities and biological responses due to changes in sterics and electronic properties imparted by the Fmoc group.
Compound | Structure Type | Unique Features |
---|---|---|
Sarcosine | Amino Acid | Methylated amine |
Fmoc-Glycine-OH | Fmoc-Protected Amino Acid | Simple structure, non-methylated |
Fmoc-Alanine-OH | Fmoc-Protected Amino Acid | Contains an aliphatic side chain |
Fmoc-Sarcosine-OH | Fmoc-Protected Amino Acid | Unique methyl substitution enhancing solubility |
Fmoc-Sarcosine-OH stands out due to its unique combination of a methylated amine structure and the protective Fmoc group, which provides specific advantages in terms of stability and reactivity during peptide synthesis compared to its non-methylated counterparts.
Fmoc-Sar-OH, systematically named 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid, is a protected derivative of the non-proteinogenic amino acid sarcosine (N-methylglycine). Its structure integrates a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting agent for the amine functionality during peptide synthesis. Common synonyms include N-Fmoc-sarcosine, Fmoc-N-methylglycine, and Fmoc-Sar-OH. The compound’s IUPAC name reflects its carbamate linkage between the Fmoc group and the N-methylated glycine backbone.
The Fmoc protecting group was first introduced by Carpino and Han in the 1970s as part of efforts to improve orthogonality in solid-phase peptide synthesis (SPPS). Unlike the earlier tert-butoxycarbonyl (Boc) strategy, Fmoc chemistry offered base-labile deprotection, which proved compatible with acid-sensitive peptide sequences and side-chain functionalities. Fmoc-Sar-OH emerged as a critical building block for incorporating sarcosine residues into synthetic peptides, enabling studies on conformational flexibility and biological activity. Its adoption accelerated in the 1990s alongside advances in automated SPPS, particularly for synthesizing peptidomimetics and polymers.
Fmoc-Sar-OH is pivotal in peptide chemistry due to sarcosine’s unique properties. The N-methyl group introduces steric hindrance, reducing hydrogen bonding and enhancing proteolytic stability in peptides. This makes the compound invaluable for designing therapeutics, biomaterials, and tools for studying protein interactions. Additionally, its compatibility with green chemistry methodologies, such as ultrasound-assisted coupling, underscores its versatility in modern synthetic workflows.
Fmoc-Sar-OH consists of a sarcosine backbone (N-methylglycine) modified with an Fmoc group at the amine terminus. Its molecular formula is C₁₈H₁₇NO₄, with a molecular weight of 311.33 g/mol. The structure features:
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₇NO₄ |
Molecular Weight | 311.33 g/mol |
Melting Point | 160–165°C (decomposition) |
Solubility | DMSO (100 mg/mL), DMF, dichloromethane |
Stability | Base-sensitive; stable under acidic conditions |
Fmoc-Sar-OH exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. The Fmoc group’s fluorescence ($$\lambda{\text{ex}} = 265 \, \text{nm}, \lambda{\text{em}} = 305 \, \text{nm}$$) allows real-time monitoring of deprotection during SPPS. Its stability in trifluoroacetic acid (TFA) makes it compatible with standard peptide cleavage conditions, while piperidine (20–50% in DMF) selectively removes the Fmoc group.
Fmoc-Sar-OH is a cornerstone in SPPS for introducing sarcosine residues. Key steps include:
# Resin loading with Fmoc-Sar-OH resin + Fmoc-Sar-OH → Fmoc-Sar-resin # Deprotection with piperidine Fmoc-Sar-resin → H-Sar-resin + dibenzofulvene # Coupling with HATU/DIPEA H-Sar-resin + Fmoc-Sar-OH → Fmoc-Sar-Sar-resin
Sarcosine’s N-methyl group enables the synthesis of poly-sarcosines (pSars), which exhibit PEG-like properties such as hydrophilicity and low immunogenicity. These polymers are used in drug delivery systems to enhance pharmacokinetics. For example, Fmoc-Sar-Sar-OH (a dimeric building block) allows stepwise assembly of monodisperse pSars via SPPS.
Unlike glycine, sarcosine’s methyl group reduces conformational flexibility, making Fmoc-Sar-OH ideal for rigidifying peptide backbones. This contrasts with Fmoc-Pro-OH, which induces turns via its pyrrolidine ring. The table below highlights key differences:
Property | Fmoc-Sar-OH | Fmoc-Gly-OH | Fmoc-Pro-OH |
---|---|---|---|
Backbone Flexibility | Moderate | High | Low (cyclic structure) |
Hydrogen Bonding | Reduced | High | N/A |
Common Uses | Protease resistance | Flexible linkers | β-turn induction |
Fmoc-Sar-OH is used to synthesize peptide therapeutics targeting oncology (e.g., kinase inhibitors) and immunology (e.g., cytokine modulators). Its incorporation enhances metabolic stability, as seen in vasopressin analogs with prolonged half-lives.
Poly-sarcosines derived from Fmoc-Sar-OH serve as stealth coatings for nanoparticles, reducing opsonization and improving tumor targeting. Recent studies highlight their use in mRNA delivery systems as alternatives to PEG.
Advances in continuous-flow SPPS and machine learning-guided peptide design are expanding Fmoc-Sar-OH’s utility. Novel derivatives like Fmoc-Sar-Sar-OH enable rapid assembly of sequence-defined polymers for biomedicine.
Irritant